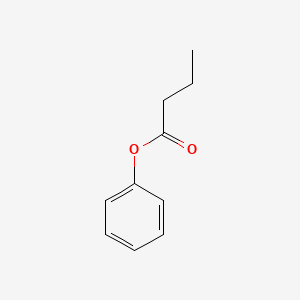
Phenyl butyrate
Cat. No. B1677665
Key on ui cas rn:
4346-18-3
M. Wt: 164.2 g/mol
InChI Key: IGVPBCZDHMIOJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08163764B2
Procedure details


Part II: 5.739 g of sodium 4-phenylbutyrate (Triple Crown America, Inc.), 0.125 g of methylparaben (Merck), 0.075 g of propylparaben (Merck), and 149.061 g of deionized water were mixed in a beaker and heated at 70° C. Part II was slowly added into part I and continually stirred at 400 rpm for 5 minutes to form a mixture. 2% Stabileze QM™ (prepared by dissolving 2 g of Stabileze QM™ in 98 g of deionized water, heating and stirring at 70° C. to form a paste, and cooling at room temperature) was added into the mixture and stirred for 5 minutes. The pH of the mixture was adjusted to 5.34 with 0.85% phosphoric acid (Merck), and stirred at 600 rpm for 20 minutes. The mixture was cooled at room temperature.
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
sodium 4-phenylbutyrate
Quantity
5.739 g
Type
reactant
Reaction Step One




[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]1(CCCC([O-])=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Na+].C[O:15][C:16]([C:18]1C=CC(O)=[CH:20][CH:19]=1)=[O:17].C(OC(C1C=CC(O)=CC=1)=O)CC.P(=O)(O)(O)O>O>[C:1]1([O:17][C:16](=[O:15])[CH2:18][CH2:19][CH3:20])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:0.1|
|
Inputs


Step One
[Compound]
|
Name
|
II
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
sodium 4-phenylbutyrate
|
|
Quantity
|
5.739 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)CCCC(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
0.125 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C1=CC=C(O)C=C1
|
|
Name
|
|
|
Quantity
|
0.075 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)OC(=O)C1=CC=C(O)C=C1
|
|
Name
|
|
|
Quantity
|
149.061 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
[Compound]
|
Name
|
II
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(O)(O)(O)=O
|
Step Four
|
Name
|
|
|
Quantity
|
98 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
continually stirred at 400 rpm for 5 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to form a mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
2% Stabileze QM™ (prepared
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heating
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring at 70° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to form a paste
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling at room temperature)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added into the mixture
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 5 minutes
|
|
Duration
|
5 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred at 600 rpm for 20 minutes
|
|
Duration
|
20 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled at room temperature
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
